methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate
Description
Methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate is a complex organic molecule featuring a pyrazole structure with a variety of functional groups
Properties
IUPAC Name |
methyl 3-[2-[[[1-(3-chlorophenyl)-5-methylpyrazole-4-carbonyl]amino]methyl]phenyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-19(13-26-29(14)17-8-5-7-16(24)10-17)22(30)25-12-15-6-3-4-9-18(15)20-11-21(28-27-20)23(31)32-2/h3-11,13H,12H2,1-2H3,(H,25,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHKCPDWXRQTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3C4=NNC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of the pyrazole ring system followed by functional group modifications. Key reactions include the condensation of appropriate starting materials to form the pyrazole core, and subsequent reactions to introduce the methyl and chlorophenyl groups. Reagents such as hydrazines, aldehydes, and acid chlorides might be involved, under controlled conditions of temperature and pH.
Industrial Production Methods: : For large-scale production, processes are optimized for cost-effectiveness and yield. This could involve continuous flow chemistry where reactions are conducted in a streamlined, automated manner. Catalysts and solvents are chosen to minimize waste and environmental impact.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : As a versatile molecule, it serves as an intermediate in the synthesis of more complex chemical entities.
Medicine: : There could be applications in drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: : It might find use in the development of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
Mechanism by Which the Compound Exerts its Effects: : The compound's effects are dictated by its interactions at the molecular level, often involving binding to biological macromolecules.
Molecular Targets and Pathways: : Potential targets include enzymes, receptors, and ion channels. The specific pathways would depend on the biological context and the specific substituents on the compound.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
